molecular formula C18H17ClFNO4 B2579591 2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1327606-35-8

2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No.: B2579591
CAS No.: 1327606-35-8
M. Wt: 365.79
InChI Key: OXQDWJCTZPYCSG-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic organic compound that features a combination of chloro, fluoro, and ethoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves a multi-step process:

    Formation of the Amino Intermediate: The initial step involves the reaction of 4-chloro-2-fluoroaniline with an appropriate acylating agent to form the amino intermediate.

    Esterification: The amino intermediate is then subjected to esterification with 4-ethoxyphenylacetic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its use in the synthesis of advanced materials with specific properties.

    Biological Studies: The compound’s effects on biological systems are investigated to understand its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain receptors, while the ethoxy group may influence its solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-methoxyphenyl)acetate
  • 2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-hydroxyphenyl)acetate

Uniqueness

2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is unique due to the presence of the ethoxy group, which can influence its chemical properties and interactions. This makes it distinct from similar compounds with different substituents, potentially leading to unique applications and effects.

Properties

IUPAC Name

[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO4/c1-2-24-14-6-3-12(4-7-14)9-18(23)25-11-17(22)21-16-8-5-13(19)10-15(16)20/h3-8,10H,2,9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQDWJCTZPYCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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